![molecular formula C16H12N2O3S B1317202 3-[(1,2-ベンゾイソチアゾール-3-イルカルボニル)アミノ]-4-メチル安息香酸 CAS No. 950360-17-5](/img/structure/B1317202.png)

3-[(1,2-ベンゾイソチアゾール-3-イルカルボニル)アミノ]-4-メチル安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

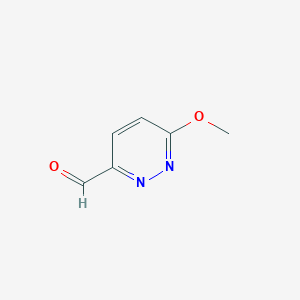

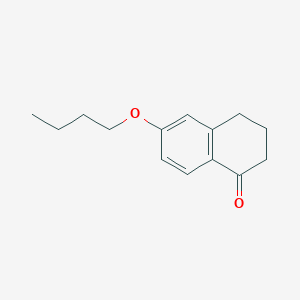

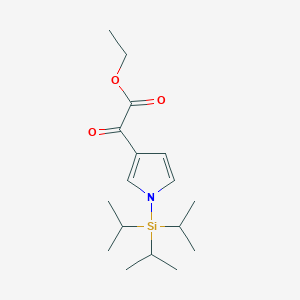

“3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid” is a specialty product for proteomics research . Its molecular formula is C15H10N2O3S and its molecular weight is 298.32 .

Molecular Structure Analysis

The molecular structure of “3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid” consists of a benzisothiazol-3-ylcarbonyl group attached to an amino-benzoic acid group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid” include its molecular formula (C15H10N2O3S) and molecular weight (298.32) . More detailed properties can be found in databases like PubChem .科学的研究の応用

プロテオミクス研究

この化合物は、特に構造と機能に焦点を当てたタンパク質の大規模研究であるプロテオミクスで使用されます。 タンパク質とその修飾の同定と定量に試薬として使用され、生物のタンパク質組成の理解に役立ちます .

医薬品試験

医薬品研究では、この化学物質は高品質の参照標準として役立ちます。 試験段階では、医薬品の同一性、純度、品質を確保するために使用され、これは医薬品開発と規制承認に不可欠です .

分析化学

分析化学者は、この化合物をクロマトグラフィーと質量分析で使用します。 さまざまな産業における品質管理と研究に不可欠な、化学化合物の組成、構造、物理的特性を決定するための分析を支援します .

バイオ医薬品製造

バイオ医薬品産業では、この酸を治療用タンパク質と抗体の製造に使用しています。 新しい医薬品や治療法の開発において、生物活性化合物の合成と修飾に関与しています .

環境研究

環境科学者は、この化合物を用いて環境中のさまざまな化学物質の存在と影響を研究しています。 環境試料の分析においてトレーサーまたは標準として使用でき、汚染制御と修復の取り組みにも貢献します .

薬理学

薬理学研究では、この化合物は薬物相互作用と効果を研究するために使用されます。 新しい薬物の薬力学と薬物動態を決定するためのアッセイに関与し、人体におけるその挙動を予測するのに役立ちます .

作用機序

- The primary target of this compound is caspase-3 , an intracellular protease involved in apoptosis (programmed cell death) regulation .

- Caspase-3 plays a crucial role in the initiation and execution of apoptosis by cleaving peptide bonds C-terminal to aspartic acid residues .

- Inhibition of Caspase-3 : The compound acts as an inhibitor of caspase-3. By binding to the active site of caspase-3, it prevents the protease from cleaving its substrates, thus blocking the apoptotic pathway .

- Apoptosis Suppression : In human Jurkat T cells, this compound significantly protects against apoptosis, as evidenced by annexin V-FITC/7-AAD assays .

- Apoptosis Pathway : The compound disrupts the apoptotic cascade by inhibiting caspase-3. This disruption prevents the activation of downstream apoptotic events, ultimately preserving cell viability .

- ADME Properties :

- Absorption : The compound’s lipophilicity (cLog P) affects its ability to penetrate cell membranes. Lower cLog P values enhance in vivo cell penetration .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化学分析

Biochemical Properties

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human mast cell tryptase, an enzyme involved in allergic reactions and inflammation . The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate. This interaction is crucial for its potential use in treating allergic conditions and other inflammatory diseases.

Cellular Effects

The effects of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacteria and fungi, indicating its antimicrobial properties . Additionally, it affects the expression of genes involved in inflammatory responses, thereby modulating the immune response.

Molecular Mechanism

At the molecular level, 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like human mast cell tryptase by binding to their active sites, thereby preventing substrate catalysis . This inhibition is time-dependent and involves the formation of a stable enzyme-inhibitor complex. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged modulation of gene expression.

Dosage Effects in Animal Models

The effects of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes and modulates immune responses without causing significant toxicity . At higher doses, it can cause adverse effects such as skin irritation and allergic reactions. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions The main metabolites include o-methylsulfinylbenzamide and o-methylsulfonylbenzamide .

Transport and Distribution

Within cells and tissues, 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins.

Subcellular Localization

The subcellular localization of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid is critical for its activity and function. It is directed to specific cellular compartments, such as the cytoplasm and nucleus, by targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its effects.

特性

IUPAC Name |

3-(1,2-benzothiazole-3-carbonylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-9-6-7-10(16(20)21)8-12(9)17-15(19)14-11-4-2-3-5-13(11)22-18-14/h2-8H,1H3,(H,17,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEKXTICGMAENE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=NSC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)